molecular formula C22H25N3O6S B11204429 N-(2,2-Dimethoxyethyl)-6-[methyl(2-methylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 6801-62-3

N-(2,2-Dimethoxyethyl)-6-[methyl(2-methylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11204429
CAS No.: 6801-62-3
M. Wt: 459.5 g/mol
InChI Key: LEKJWWPYUCFAIF-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-6-[methyl(2-methylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a sulfamoyl group, and a dimethoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-6-[methyl(2-methylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

N-(2,2-Dimethoxyethyl)-6-[methyl(2-methylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-6-[methyl(2-methylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with sulfamoyl groups and dimethoxyethyl side chains. Examples include:

Uniqueness

N-(2,2-Dimethoxyethyl)-6-[methyl(2-methylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

6801-62-3

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-6-[methyl-(2-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H25N3O6S/c1-14-7-5-6-8-19(14)25(2)32(28,29)15-9-10-18-16(11-15)21(26)17(12-23-18)22(27)24-13-20(30-3)31-4/h5-12,20H,13H2,1-4H3,(H,23,26)(H,24,27)

InChI Key

LEKJWWPYUCFAIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC(OC)OC

Origin of Product

United States

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